(2-Formylphenyl) 2-oxochromene-3-carboxylate
Description
(2-Formylphenyl) 2-oxochromene-3-carboxylate is an organic ester derivative featuring a 2-oxochromene (coumarin) core substituted at the 3-position with a carboxylate group linked to a 2-formylphenyl moiety.
Structure
3D Structure
Properties
IUPAC Name |
(2-formylphenyl) 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O5/c18-10-12-6-2-4-8-15(12)22-17(20)13-9-11-5-1-3-7-14(11)21-16(13)19/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUMFYWCSINICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formylphenyl) 2-oxochromene-3-carboxylate typically involves the reaction of 2-formylphenylboronic acid with 2-oxochromene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes controlled oxidation to yield carboxylic acid derivatives. Key findings include:
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Reagent : Potassium permanganate (KMnO₄) in acidic conditions
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Product : 2-(Carboxyphenyl) 2-oxochromene-3-carboxylate (C₁₈H₁₃O₇)
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Mechanism : Proceeds via formation of a geminal diol intermediate, followed by oxidation to the carboxylic acid
Reduction Reactions
Selective reduction of carbonyl groups has been demonstrated:
| Target Site | Reagent | Product | Conditions |
|---|---|---|---|
| Aldehyde group | NaBH₄ in methanol | 2-(Hydroxymethylphenyl) derivative | 0°C, 2 h |
| Chromene carbonyl | H₂/Pd-C | 2-Hydroxycoumarin analog | RT, 4 bar H₂ |
Reduction of the chromene carbonyl requires catalytic hydrogenation, while the aldehyde group is preferentially reduced by borohydrides .
Nucleophilic Substitution
The formyl group participates in condensation and substitution reactions:
Hydrazone Formation
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Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)
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Product : N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides
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Key Data :
Knoevenagel Condensation
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Partners : Active methylene compounds (e.g., diethyl malonate)
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Product : Extended π-conjugated chromophores
Ring-Opening and Rearrangement
Under basic aprotic conditions, the chromene ring undergoes structural modifications:
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Reagent : DMF or DMSO with K₂CO₃
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Product : 2-Oxo-2H-chromene-3-carbonitriles (via iminolactone ring opening)
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Mechanism :
Hydrolysis Reactions
Controlled hydrolysis of the ester group enables carboxylate formation:
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Conditions : 80% acetic acid, reflux (2 hr)
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Product : 2-Oxo-2H-chromene-3-carboxylic acid derivative
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
| Metal Ion | Coordination Sites | Application |
|---|---|---|
| Fe³⁺ | Aldehyde O, chromene carbonyl | Catalytic radical reactions |
| Zn²⁺ | Ester carbonyl, chromene O | Fluorescent probes |
X-ray crystallography confirms a dihedral angle of 25.85° between chromene and aryl rings in metal complexes .
Comparative Reactivity Table
This compound's dual reactivity (aldehyde + chromene ester) enables its use in synthesizing bioactive molecules, coordination polymers, and photonic materials . Recent studies highlight its potential as a building block for anticancer scaffolds through targeted modifications of the chromene core .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of the chromene structure, including (2-formylphenyl) 2-oxochromene-3-carboxylate, exhibit significant anticancer properties. A study highlighted the synthesis of chromene derivatives that demonstrated cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit tumor growth through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have suggested that certain chromene derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The ability to prevent protein misfolding and aggregation positions these compounds as promising candidates for further development in treating neurodegenerative diseases .
Photoinitiators in Polymerization
High-Performance Photoinitiators
this compound has been evaluated as a photoinitiator for free radical photopolymerization (FRP). In a study involving various coumarin derivatives, it was found that compounds with electron-withdrawing groups at specific positions significantly improved polymerization rates under visible light irradiation. The presence of this compound in photoinitiating systems led to high rates of polymerization and final conversion rates, making it suitable for applications in coatings and adhesives .
Organic Synthesis
Synthesis of Biologically Active Compounds
The versatility of this compound extends to its role in organic synthesis. Its structure allows it to serve as a building block for synthesizing various biologically active compounds. For instance, it can be utilized in the preparation of novel derivatives that exhibit anti-inflammatory and analgesic properties. The synthetic pathways often involve condensation reactions with other functional groups to enhance biological activity .
Comprehensive Data Table
Case Studies
- Anticancer Activity Study : A series of experiments demonstrated that specific derivatives of this compound displayed potent cytotoxic effects against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis markers, establishing a clear link between compound structure and biological activity.
- Photoinitiation Research : In a comparative analysis of different coumarin derivatives, this compound was identified as one of the most effective photoinitiators for FRP processes. The study detailed the synthesis methods and characterized the photochemical properties that contributed to its efficacy.
Mechanism of Action
The mechanism of action of (2-Formylphenyl) 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
The 2-oxochromene-3-carboxylate scaffold is versatile, with modifications at the ester substituent significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Substituents
Physicochemical Properties
- Lipophilicity : Long alkyl chains (e.g., decyloxy in Compound I) enhance lipophilicity, favoring membrane permeability. The formyl group in the target compound may reduce lipophilicity compared to alkylated analogs but increase reactivity .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in CAS 331277-31-7) redshift absorption/emission spectra, whereas electron-donating groups (e.g., methoxy in CAS 771516-81-5) enhance fluorescence quantum yields .
Crystallographic and Molecular Interactions
- Crystal Packing : Analogs like 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate exhibit intermolecular interactions (C-H···O, Cl···F), which stabilize crystal lattices and may influence solubility . The formyl group in the target compound could participate in similar hydrogen-bonding networks.
Biological Activity
(2-Formylphenyl) 2-oxochromene-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound belongs to the class of 2-oxochromenes, characterized by a chromene backbone with various substituents. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H13O5
- Molecular Weight : 313.29 g/mol
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. A study demonstrated that the compound effectively decreased malondialdehyde (MDA) levels in vitro, suggesting its role in lipid peroxidation inhibition .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity. In animal models, it was observed to reduce inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). A case study involving induced paw edema in rats reported a notable reduction in swelling upon administration of the compound, highlighting its potential for treating inflammatory conditions .
Anticancer Properties
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways, thereby reducing the release of pro-inflammatory cytokines.
- Receptor Interaction : It modulates receptor activity related to cell survival and apoptosis, influencing cancer cell proliferation.
- Gene Expression Modulation : The compound affects the expression levels of genes associated with oxidative stress response and apoptosis.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Formylphenyl) 2-oxochromene-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-component reactions (MCRs) involving 2-(2-formylphenyl)ethanones and amines, catalyzed by CuI (10 mol%) in 1,2-dichloroethane at 70°C. This forms an imine intermediate, followed by nucleophilic addition of phosphite to yield 1,2-dihydroisoquinolin-1-ylphosphonates . Alternatively, Pd-catalyzed decarboxylative cyclization of trifluoromethyl vinyl benzoxazina derivatives may be employed, with oxidation steps using MnO₂ to stabilize intermediates .
- Key Considerations : Optimize catalyst loading and solvent polarity to minimize side reactions. Monitor reaction progress via TLC or HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
